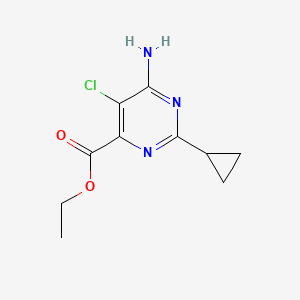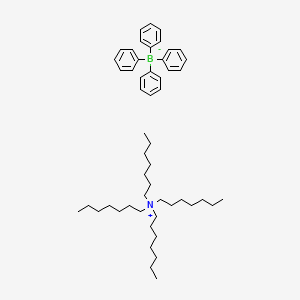
1H-Imidazole-4-propanal, 1-(triphenylmethyl)-
Übersicht
Beschreibung
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is an imidazole derivative . It is also known as 3-(1-TRITYL-1H-IMIDAZOL-4-YL)PROPANAL . The molecular formula is C25H22N2O and the molecular weight is 366.45 .
Synthesis Analysis
1-(Triphenylmethyl)imidazole may be used in the synthesis of 1,2,5-trisubstituted imidazole derivatives . A flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The functionalisation of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates . A flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles .Physical And Chemical Properties Analysis
The molecular formula of 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- is C25H22N2O and the molecular weight is 366.45 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-Imidazole derivatives have been studied extensively for their corrosion inhibition properties. For example, Ouakki et al. (2019) explored the adsorption and corrosion inhibition capabilities of two imidazole derivatives, including a triphenyl-1H-imidazole variant, on mild steel in sulfuric acid medium. These compounds showed high inhibition efficiency, increasing with the concentration, and were characterized as mixed-type inhibitors. The study combined electrochemical methods with quantum chemical calculations to model the inhibition process and understand the relationship between corrosion inhibition and global reactivity descriptors (Ouakki et al., 2019).
Antifungal Activity
Imidazole derivatives also play a significant role in antifungal applications. For instance, the structure and antifungal properties of clotrimazole, a compound closely related to 1H-Imidazole-4-propanal, 1-(triphenylmethyl)-, have been analyzed. Clotrimazole's structure, featuring an imidazole ring with phenyl groups, contributes to its efficacy as an antifungal agent (Song & Shin, 1998).
Organic Synthesis
The synthesis and reactivity of imidazole derivatives are of significant interest in organic chemistry. Shaterian et al. (2011) utilized a Brønsted acidic ionic liquid as a catalyst for the efficient and reusable synthesis of highly substituted imidazoles under solvent-free conditions, highlighting the versatility of imidazole derivatives in organic synthesis (Shaterian et al., 2011).
Luminescence Sensing
Imidazole derivatives have found applications in the field of luminescence sensing. Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit characteristic sharp emission bands sensitive to benzaldehyde derivatives. These findings suggest potential uses for imidazole derivatives in detecting specific chemicals through fluorescence (Shi et al., 2015).
Pharmacological Evaluation
In the pharmacological domain, imidazole derivatives have been synthesized and evaluated for various biological activities. Wiglenda et al. (2005) synthesized 1H-imidazoles and tested them for activity in estrogen receptor-positive cells, showing a clear structure-activity relationship. Some compounds also exhibited significant antiproliferative effects against human breast cancer cell lines and strong inhibitory effects on cyclooxygenase enzymes, suggesting potential therapeutic applications (Wiglenda et al., 2005).
Safety and Hazards
Zukünftige Richtungen
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- has immense potential in scientific research, with applications ranging from catalysis to drug discovery. The rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles, achieving modest to high yields (40–94%) in short reaction times (<1 min), suggests potential for scale-up of this highly reactive lithio-imidazole intermediate .
Eigenschaften
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUDHXZAFVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466354 | |
| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
CAS RN |
102676-61-9 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-propanal, 1-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



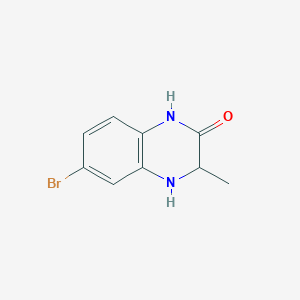
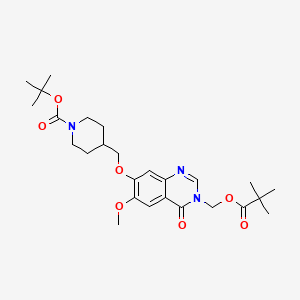

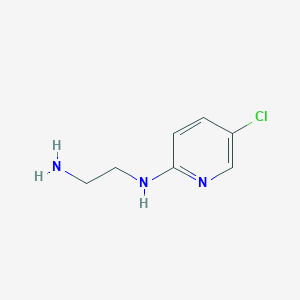


![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)



